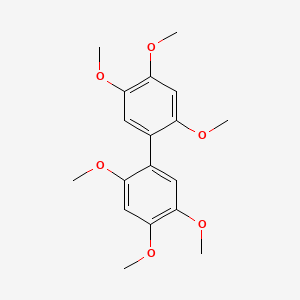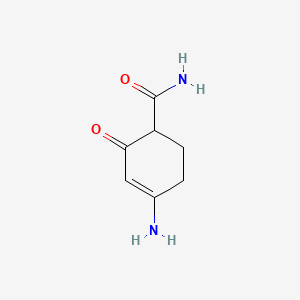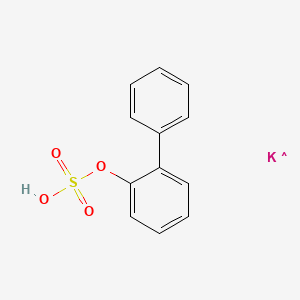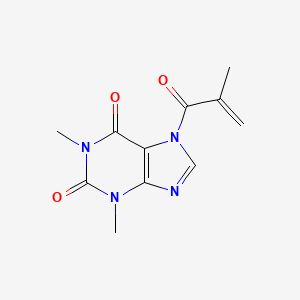
1,3-Dimethyl-7-(2-methylprop-2-enoyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-7-(2-methylprop-2-enoyl)purine-2,6-dione is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(2-methylprop-2-enoyl)purine-2,6-dione involves several steps. One common method includes the alkylation of the purine ring. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and an alkylating agent like methyl iodide (CH3I). The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-7-(2-methylprop-2-enoyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,3-Dimethyl-7-(2-methylprop-2-enoyl)purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases and conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-7-(2-methylprop-2-enoyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact mechanism depends on the context of its use and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylxanthine: Known for its stimulant effects and use in treating respiratory diseases.
Theobromine: Found in cocoa and chocolate, with mild stimulant properties.
Caffeine: A well-known stimulant found in coffee and tea, with widespread use as a psychoactive substance.
Uniqueness
1,3-Dimethyl-7-(2-methylprop-2-enoyl)purine-2,6-dione is unique due to its specific structural features and the range of reactions it can undergo. Its applications in various fields further highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C11H12N4O3 |
|---|---|
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
1,3-dimethyl-7-(2-methylprop-2-enoyl)purine-2,6-dione |
InChI |
InChI=1S/C11H12N4O3/c1-6(2)9(16)15-5-12-8-7(15)10(17)14(4)11(18)13(8)3/h5H,1H2,2-4H3 |
Clé InChI |
YXFFSJZWMUGVHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)N1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



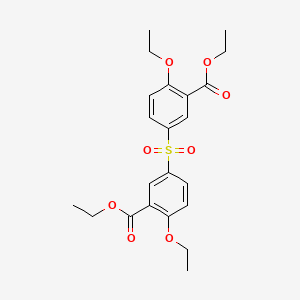
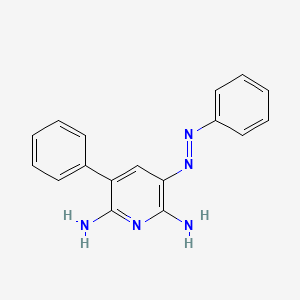


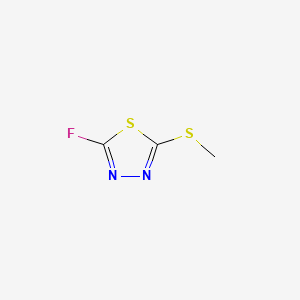

![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)

